![molecular formula C20H22N2O5S2 B2384045 Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 312497-64-6](/img/structure/B2384045.png)
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C20H22N2O5S2 . It has an average mass of 434.529 Da and a mono-isotopic mass of 434.097015 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Synthesis and Chemical Properties
A key application of this compound is in the synthesis of various heterocyclic compounds, which have potential biological activities. For instance, a study by Faty et al. (2010) utilized a related thiophene carboxylate as a starting material to synthesize new compounds with demonstrated antibacterial and antifungal activities, highlighting its utility in developing antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Biological Activities and Applications
Antimicrobial Activity : The synthesized derivatives from thiophene carboxylates have been found to exhibit significant antimicrobial properties. This is exemplified by the work of Faty et al. (2010), where compounds showed promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies.
Anti-rheumatic Potential : Another study by Sherif and Hosny (2014) on a structurally similar thiophene derivative and its metal complexes showed significant antioxidant, analgesic, and anti-rheumatic effects, suggesting potential applications in treating rheumatic diseases (Sherif & Hosny, 2014).
Organocatalysis : A facile synthesis method under organocatalyzed aqueous conditions for thiophene carboxamide derivatives was developed, demonstrating the compound's role in efficient chemical synthesis processes (Abaee & Cheraghi, 2013).
Pharmacological Research
In pharmacological contexts, derivatives of thiophene carboxylates have been explored for their potential as antimicrobial, anti-inflammatory, and antifungal agents. This underscores the compound's relevance in drug discovery and development efforts aimed at tackling various diseases and conditions. The study by Narayana et al. (2006) on Schiff bases derived from a similar thiophene compound as possible antimicrobial and anti-inflammatory agents highlights its potential in medicinal chemistry (Narayana, Ashalatha, Raj, & Kumari, 2006).
Future Directions
Thiophene-based analogs, including this compound, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and developing new therapeutic agents based on its structure.
properties
IUPAC Name |
ethyl 2-(3-acetylsulfanylpropanoylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-4-27-20(26)16-12(2)17(18(25)21-14-8-6-5-7-9-14)29-19(16)22-15(24)10-11-28-13(3)23/h5-9H,4,10-11H2,1-3H3,(H,21,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIXVVGFUIVMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCSC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2383962.png)
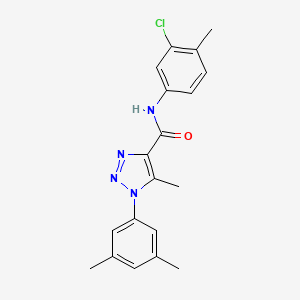

-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)
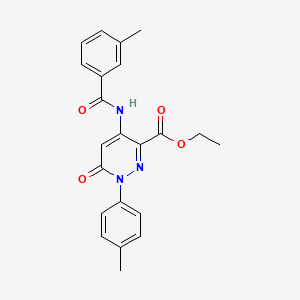
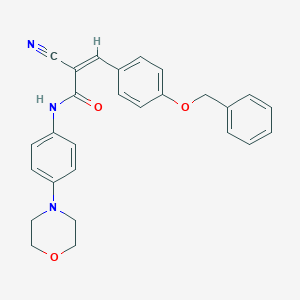
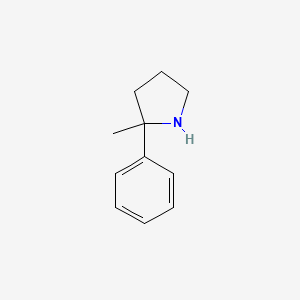
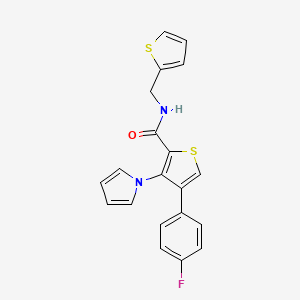
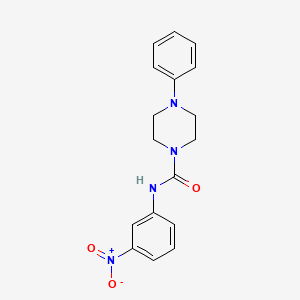
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
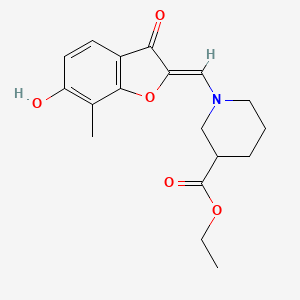
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
